(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate
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Overview
Description
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of cyanoacrylates. It is characterized by the presence of a cyano group (–CN) and an ester group (–COOEt) attached to an acrylate backbone. The compound also features a hydroxy and methoxy substituted phenyl ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 2-cyano-3-(4-oxo-3-methoxyphenyl)acrylate.
Reduction: Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)acrylate.
Substitution: Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate.
Scientific Research Applications
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of adhesives, coatings, and polymers due to its reactive cyano and ester groups.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyano group can participate in electron-withdrawing interactions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
- Isopropyl (2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate
- 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-2-propenamide
Uniqueness
(Z)-ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and ester groups makes it a versatile intermediate in organic synthesis. Additionally, its hydroxy and methoxy substituted phenyl ring enhances its potential for biological activity and interaction with various molecular targets.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)10(8-14)6-9-4-5-11(15)12(7-9)17-2/h4-7,15H,3H2,1-2H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLESVDQFOXPT-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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